molecular formula C7H5N3O2 B2877554 4-Amino-2-nitrobenzonitrile CAS No. 72115-07-2

4-Amino-2-nitrobenzonitrile

Cat. No.: B2877554
CAS No.: 72115-07-2
M. Wt: 163.136
InChI Key: VJEWYKBLQBJAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a nitro group at the second position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-nitrobenzonitrile typically involves nitration of 4-aminobenzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, resulting in the formation of 4,2-diaminobenzonitrile.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like stannous chloride in hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Reduction: The major product of the reduction reaction is 4,2-diaminobenzonitrile.

    Substitution: Depending on the substituent introduced, various substituted benzonitriles can be obtained.

Scientific Research Applications

4-Amino-2-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-nitrobenzonitrile in various applications depends on its chemical reactivity. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the amino group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.

Comparison with Similar Compounds

    4-Aminobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Amino-5-nitrobenzonitrile: Has the nitro group at the fifth position, which can influence its reactivity and applications differently.

    4-Nitrobenzonitrile: Lacks the amino group, affecting its nucleophilicity and potential for substitution reactions.

Uniqueness: 4-Amino-2-nitrobenzonitrile is unique due to the presence of both an amino and a nitro group on the benzene ring, providing a balance of nucleophilic and electrophilic properties. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-amino-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEWYKBLQBJAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.